molecular formula C8H6ClNO3 B458991 2-Chloro-1-(4-nitrophenyl)ethanone CAS No. 34006-49-0

2-Chloro-1-(4-nitrophenyl)ethanone

Cat. No.: B458991
CAS No.: 34006-49-0
M. Wt: 199.59g/mol
InChI Key: YKLMHYUFNDAZAG-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6ClNO3. It is a chlorinated derivative of ethanone, featuring a nitrophenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Scientific Research Applications

2-Chloro-1-(4-nitrophenyl)ethanone is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions due to its reactive functional groups.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

While specific safety and hazard information for 2-Chloro-1-(4-nitrophenyl)ethanone is not available, general precautions such as avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation should be taken when handling similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-(4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 1-(4-nitrophenyl)ethanone using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted ethanone derivatives
  • Amino derivatives
  • Carboxylic acids and other oxidized products

Comparison with Similar Compounds

  • 1-(4-Chloro-2-nitrophenyl)ethanone
  • 2-Chloro-4-nitrophenol
  • 2-Chloro-4-nitroaniline

Comparison: 2-Chloro-1-(4-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 1-(4-Chloro-2-nitrophenyl)ethanone, it has a different position of the nitro group, affecting its chemical behavior. Similarly, 2-Chloro-4-nitrophenol and 2-Chloro-4-nitroaniline have different functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-chloro-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLMHYUFNDAZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295025
Record name 2-chloro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34006-49-0
Record name NSC99337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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